Varlitinib - 845272-21-1

Varlitinib

Catalog Number: EVT-287314
CAS Number: 845272-21-1
Molecular Formula: C22H19ClN6O2S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Varlitinib is a reversible, small molecule pan-human epidermal growth factor receptor (HER) inhibitor. [] It selectively and potently targets epidermal growth factor receptor (EGFR), HER2, and HER4 by binding to their ATP-binding sites. [, ] Varlitinib is classified as a tyrosine kinase inhibitor (TKI) and plays a significant role in scientific research, particularly in the field of oncology. [, ] It serves as a valuable tool for investigating the roles of EGFR, HER2, and HER4 in cancer cell signaling and tumor growth. [, , , , , , , , ]

Future Directions
  • Non-Cancer Applications: Given its impact on EGFR, HER2, and HER4 signaling, exploring potential applications of Varlitinib in other diseases characterized by dysregulation of these pathways, such as inflammatory or neurodegenerative diseases, warrants further investigation. []

Afatinib

  • Compound Description: Afatinib is an irreversible ErbB family inhibitor that targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB3). []

BKM-120

  • Compound Description: BKM-120 is a PI3K inhibitor. []
  • Relevance: While not structurally related to varlitinib, BKM-120 demonstrated synergistic anti-tumor activity when used in combination with varlitinib in a study on cholangiocarcinoma. []

Capecitabine

  • Compound Description: Capecitabine is a chemotherapy medication used to treat breast cancer, gastric cancer, and colorectal cancer. [, , , , , , ]
  • Relevance: Capecitabine has been investigated in combination with varlitinib in multiple clinical trials for various cancer types, including biliary tract cancer, gastric cancer, and breast cancer. [, , , , , , ]
  • Compound Description: Carboplatin is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: Carboplatin has been studied in combination with varlitinib and other agents in clinical trials for advanced solid tumors. [, ]

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy medication used to treat a variety of cancers. [, , , ]
  • Relevance: Cisplatin has been studied in combination with varlitinib in clinical trials for various cancer types, including biliary tract cancer. [, , , ]

Dacarbazine

  • Compound Description: Dacarbazine is a chemotherapy medication used to treat melanoma and Hodgkin's lymphoma. []
  • Relevance: Dacarbazine belongs to a class of drugs that inhibit DNA synthesis. Interestingly, cancers with high YAP1 expression, a potential biomarker for varlitinib sensitivity, also show sensitivity to dacarbazine. []
  • Compound Description: Doxorubicin is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: Like dacarbazine, doxorubicin belongs to a class of drugs that inhibit DNA synthesis and demonstrates increased efficacy in cancers with high YAP1 expression, suggesting a potential link to varlitinib sensitivity. [] Additionally, doxorubicin has been investigated in nanoparticle formulations with varlitinib for targeted delivery against pancreatic cancer. []

Erlotinib

  • Compound Description: Erlotinib is an EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer. []
  • Compound Description: 5-FU is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: 5-FU has been studied in combination with varlitinib and other agents in clinical trials for various cancer types, including biliary tract cancer. [, ]
  • Compound Description: Gemcitabine is a chemotherapy medication used to treat a variety of cancers, including pancreatic cancer and biliary tract cancer. [, , ]
  • Relevance: Gemcitabine has been investigated in combination with varlitinib in clinical trials for biliary tract cancer. [, ] Additionally, the efficacy of varlitinib in hepatocellular carcinoma patient-derived xenograft models, where gemcitabine is a standard treatment, has been investigated. []

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia and gastrointestinal stromal tumors. []

Lapatinib

  • Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets EGFR and HER2. [, ]
  • Compound Description: Lenvatinib is a multikinase inhibitor used to treat certain types of thyroid cancer and hepatocellular carcinoma. []
  • Relevance: Lenvatinib and varlitinib are both kinase inhibitors. Although they target different kinases, both have been investigated as potential treatments for hepatocellular carcinoma. []
  • Compound Description: Oxaliplatin is a chemotherapy medication used to treat colorectal cancer. [, ]
  • Relevance: Oxaliplatin has been studied in combination with varlitinib and other agents in clinical trials for various cancer types, including biliary tract cancer. [, ]
  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a variety of cancers. [, , ]
  • Relevance: Paclitaxel has been investigated in combination with varlitinib in clinical trials for gastric cancer and other advanced solid tumors. [, , ]
  • Compound Description: Regorafenib is a multikinase inhibitor used to treat certain types of colorectal cancer and hepatocellular carcinoma. []
  • Relevance: Similar to lenvatinib, regorafenib is a kinase inhibitor and a standard treatment for hepatocellular carcinoma, a cancer type where varlitinib has shown potential efficacy. []
  • Compound Description: Sorafenib is a multikinase inhibitor used to treat certain types of liver cancer, kidney cancer, and thyroid cancer. []
  • Relevance: Like lenvatinib and regorafenib, sorafenib is a kinase inhibitor and a standard treatment for hepatocellular carcinoma. The potential of varlitinib as a treatment for hepatocellular carcinoma, where sorafenib is a current standard, has been investigated. []

Teniposide

  • Compound Description: Teniposide is a chemotherapy medication used to treat certain types of leukemia. []
  • Relevance: Teniposide, like dacarbazine and doxorubicin, belongs to a class of drugs that inhibit DNA synthesis. This class of drugs has been found to have increased efficacy in cancers with high YAP1 expression, a possible biomarker for varlitinib sensitivity. []
  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2. [, , , ]
Overview

Varlitinib, also known as ASLAN001, is a small molecule inhibitor that targets the human epidermal growth factor receptor family, specifically epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. It is primarily being developed for the treatment of various cancers, including gastric cancer, pancreatic cancer, colorectal cancer, breast cancer, and biliary tract cancer. Varlitinib has received orphan drug designation for biliary tract cancer from the United States Food and Drug Administration and the Korean Ministry of Food and Drug Safety .

Source

Varlitinib was developed by ASLAN Pharmaceuticals and is currently undergoing clinical trials to evaluate its efficacy and safety in treating different types of cancer. The compound is synthesized through various chemical processes that ensure its potency as a pan-human epidermal growth factor receptor inhibitor .

Classification

Varlitinib is classified as a pan-human epidermal growth factor receptor inhibitor. This classification indicates its mechanism of action, which involves the inhibition of signaling pathways associated with cell proliferation and survival in tumors that express these receptors .

Synthesis Analysis

Methods

The synthesis of Varlitinib involves multiple steps that typically include:

  1. Formation of key intermediates: These intermediates are synthesized through standard organic reactions such as nucleophilic substitutions and coupling reactions.
  2. Final coupling reaction: The final step usually involves coupling the synthesized intermediates to form the active pharmaceutical ingredient.

Technical Details

The specific synthetic route for Varlitinib has been detailed in patent literature, which outlines various reaction conditions and purification methods to achieve high yields and purity. The synthesis typically requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize the yield of the desired product .

Molecular Structure Analysis

Structure

Varlitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is C₁₈H₁₈ClN₅O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: 397.88 g/mol
  • Chemical Structure: The structure features a thiourea moiety that plays a crucial role in its inhibitory action against human epidermal growth factor receptors.
Chemical Reactions Analysis

Reactions

Varlitinib undergoes several chemical reactions during its synthesis and metabolism:

  1. Nucleophilic substitution: This is often employed in forming key intermediates.
  2. Hydrolysis: In biological systems, Varlitinib may undergo hydrolysis to form metabolites that can be either active or inactive.

Technical Details

The stability of Varlitinib in solution can be affected by factors such as pH and temperature, which are critical during both synthesis and storage. Analytical techniques like high-performance liquid chromatography are utilized to monitor these reactions and ensure product quality .

Mechanism of Action

Process

Varlitinib functions by competitively inhibiting the binding of ligands to the human epidermal growth factor receptors on the surface of cancer cells. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.

Data

  • Inhibition Profile: Varlitinib has been shown to effectively inhibit cell proliferation in various cancer cell lines expressing epidermal growth factor receptors.
  • Synergistic Effects: Studies indicate that combining Varlitinib with other agents can enhance its anti-tumor effects by targeting multiple pathways simultaneously .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Varlitinib is typically presented as a white to off-white powder.
  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Varlitinib is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point is reported to be around 150-155 °C.

Relevant analyses such as spectroscopy (e.g., infrared spectroscopy) are employed to characterize its physical state and confirm purity .

Applications

Scientific Uses

Varlitinib is primarily used in clinical research for:

  • Cancer Treatment: It is being evaluated in clinical trials for its effectiveness against various cancers, particularly those with overexpression of human epidermal growth factor receptors.
  • Combination Therapy: Research indicates potential benefits when used in combination with other chemotherapeutic agents or targeted therapies to enhance anti-tumor efficacy .

Properties

CAS Number

845272-21-1

Product Name

Varlitinib

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N

SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ASLAN001; ASLAN-001; ASLAN 001; AR 00334543; ARRY334543; ARRY-334543; ARRY543; ARRY-543; ARRY 543; Varlitinib.

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.